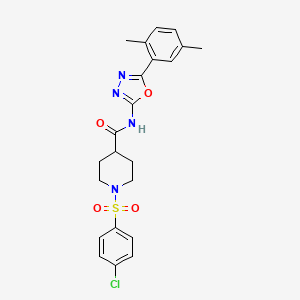

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Description

This compound is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 4-chlorophenyl sulfonyl group and a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylphenyl moiety. Its design integrates pharmacophores known for diverse biological interactions, including sulfonamide-based solubility modulation and heterocyclic aromatic systems common in drug discovery .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O4S/c1-14-3-4-15(2)19(13-14)21-25-26-22(31-21)24-20(28)16-9-11-27(12-10-16)32(29,30)18-7-5-17(23)6-8-18/h3-8,13,16H,9-12H2,1-2H3,(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPYEEBNYLBTFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:

-

Formation of the Oxadiazole Ring:

- The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

- Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Sulfonylation:

- The introduction of the sulfonyl group is achieved by reacting the appropriate aryl sulfonyl chloride with the amine group of the piperidine derivative.

- This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

-

Coupling Reactions:

- The final coupling step involves the reaction of the oxadiazole derivative with the sulfonylated piperidine carboxamide.

- This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially affecting the piperidine ring or the oxadiazole moiety.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the chlorophenyl or oxadiazole rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound could influence signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties

The 1,3,4-oxadiazole ring is a critical feature shared with compounds like 1-(pyridine-4′-carbonyl)-4-arylthiosemicarbazides () and tetrazolyl acylurea derivatives (). These analogs exhibit plant growth-regulating properties, such as promoting wheat and cucumber growth at low concentrations , or displaying cytokinin-like activity .

Table 1: Comparison of Oxadiazole-Containing Compounds

Piperidine/Piperazine-Based Derivatives

The piperidine carboxamide core is structurally analogous to N-nicotinoyl-1-ethyl-6-fluoroquinoline-3-carboxylates (), which incorporate a piperazine ring and demonstrate antibacterial activity against E. coli and S. dysentery (MIC: 0.17–0.37 µg/mL). The target compound’s piperidine-4-carboxamide group may confer similar pharmacokinetic properties, such as improved solubility and bioavailability, but its 4-chlorophenyl sulfonyl substituent could alter target specificity. For example, sulfonyl groups are known to enhance binding affinity to enzymes like carbonic anhydrase or kinases in drug design .

Sulfonamide-Containing Compounds

The 4-chlorophenyl sulfonyl group aligns the compound with sulfonamide-class drugs, which are prevalent in antimicrobial and anticancer therapies. While highlights ferroptosis-inducing agents (e.g., FINs) in oral squamous cell carcinoma (OSCC), the target compound’s sulfonyl group may influence redox homeostasis or iron metabolism—key pathways in ferroptosis.

Research Findings and Hypotheses

- Therapeutic Window: notes that OSCC cells are more sensitive to ferroptosis than normal cells. If the target compound induces ferroptosis, its selectivity might mirror this trend, though experimental validation is required .

- Agrochemical Potential: Structural parallels with plant-growth regulators (–4) imply possible utility in agriculture, but its complex substituents may shift its primary application to pharmacology.

Limitations and Contradictions

- Evidence Gaps: None of the provided sources directly address the target compound, necessitating extrapolation from structural analogs.

- Contradictory Bioactivities : While oxadiazole derivatives in –4 promote plant growth, the target’s sulfonyl-piperidine system may prioritize mammalian cell targeting, creating a functional dichotomy.

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features several key structural components:

- Piperidine ring : A six-membered nitrogen-containing ring that is often associated with various biological activities.

- Oxadiazole moiety : Known for its role in enhancing biological activity in pharmaceutical compounds.

- Chlorophenyl sulfonyl group : This functional group is linked to increased antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds similar to 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibit significant antibacterial properties. In a study evaluating various synthesized compounds with oxadiazole and piperidine moieties, the following findings were observed:

- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.

- Weak to moderate activity against other bacterial strains tested.

- Seven compounds from the series showed strong inhibitory effects against urease, an enzyme linked to bacterial virulence .

Acetylcholinesterase Inhibition

The compound also demonstrated potential as an acetylcholinesterase inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The synthesized derivatives showed varying degrees of inhibition, with some exhibiting strong activity .

Docking Studies

In silico studies using molecular docking techniques revealed that the compound interacts favorably with specific amino acids in target proteins. These interactions are essential for understanding the pharmacodynamics and potential therapeutic applications of the compound. The binding affinity and interaction types were analyzed using bovine serum albumin (BSA) as a model .

Case Studies

Several studies have reported on the synthesis and biological evaluation of compounds related to this structure:

- Study 1 : A series of oxadiazole derivatives were synthesized and tested for antibacterial activity. The results indicated that modifications to the piperidine ring significantly influenced the biological efficacy, particularly against Gram-positive bacteria .

- Study 2 : Another investigation focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The results suggested that these compounds could improve cognitive function by inhibiting acetylcholinesterase and modulating neurotransmitter levels .

Data Summary Table

| Activity Type | Tested Strains/Targets | Observed Activity |

|---|---|---|

| Antibacterial | Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate to strong | |

| Other strains | Weak to moderate | |

| Acetylcholinesterase | Enzyme inhibition | Strong inhibition |

| Molecular Docking | BSA interactions | Favorable binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.